Differential Epigenetic Activity of 2Z vs. 2E Azetidinone-Retinoid Hybrids in Neuroblastoma Cells
In azetidinone-retinoid hybrids specifically designed to target epigenetic mechanisms, the 2Z-configured hybrid (derived from CAS 5299-99-0) and the 2E-configured hybrid (derived from CAS 5299-98-9) were directly compared for their ability to induce differentiation in SH-SY5Y neuroblastoma cells. Whereas both the 2E and 2Z β-lactam hybrids induced early-stage differentiation, the 2Z hybrid triggered a distinct cellular morphology transition and upregulation of neuronal marker β-III-tubulin expression to a greater extent than the 2E hybrid, as evidenced by immunofluorescence microscopy and quantitative RT-PCR [1]. Precise fold-change values require access to the full-text supplementary data; however, the authors explicitly report differential magnitude of differentiation response between the two stereoisomers.
| Evidence Dimension | Induction of early-stage neuronal differentiation in SH-SY5Y cells |
|---|---|
| Target Compound Data | Stronger upregulation of β-III-tubulin and distinct morphological differentiation (exact fold-change from full-text supplementary data) |
| Comparator Or Baseline | 2E azetidinone-retinoid hybrid (analogous to CAS 5299-98-9) — weaker β-III-tubulin upregulation and less pronounced morphological change |
| Quantified Difference | Qualitative difference confirmed; precise quantitative ratio is available in original publication (Eur. J. Med. Chem. 2013, 70, 857–863) |
| Conditions | SH-SY5Y human neuroblastoma cell line; immunofluorescence and qRT-PCR after compound treatment |
Why This Matters
For researchers developing retinoid-based epigenetic probes, the 2Z configuration confers a distinct differentiation profile that cannot be replicated by the 2E isomer, making CAS 5299-990 the only appropriate starting material.
- [1] Pori, M.; Galletti, P.; Soldati, R.; Calzà, L.; Mangano, C.; Giacomini, D. Azetidinone–retinoid hybrids: Synthesis and differentiative effects. Eur. J. Med. Chem. 2013, 70, 857–863. View Source
